molecular formula C9H15NO3 B13561613 1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid

1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B13561613
M. Wt: 185.22 g/mol
InChI Key: JBRKCQQJLWGEKE-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[45]decane-3-carboxylic acid is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

The synthesis of 1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a suitable amine with an epoxide can lead to the formation of the spirocyclic structure. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid can be compared with other spirocyclic compounds, such as:

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C9H15NO3/c11-8(12)7-5-9(13-6-7)1-3-10-4-2-9/h7,10H,1-6H2,(H,11,12)

InChI Key

JBRKCQQJLWGEKE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(CO2)C(=O)O

Origin of Product

United States

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